molecular formula C7H8N2O3 B1269074 3,5-Dihydroxybenzohydrazide CAS No. 7732-32-3

3,5-Dihydroxybenzohydrazide

Cat. No.: B1269074
CAS No.: 7732-32-3
M. Wt: 168.15 g/mol
InChI Key: FJBLNCPJAVARBR-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzohydrazide is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3,5-Dihydroxybenzohydrazide plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme tyrosinase. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols, such as L-tyrosine, to quinones, which are precursors to melanin. The interaction between this compound and tyrosinase involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity. This inhibition is competitive, meaning that this compound competes with the natural substrate (L-tyrosine) for binding to the enzyme . Additionally, this compound has been shown to interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of tyrosinase. This binding is facilitated by the presence of hydroxyl groups on the benzene ring of the compound, which form hydrogen bonds with amino acid residues in the active site of the enzyme. The binding of this compound to tyrosinase results in the inhibition of the enzyme’s activity, thereby preventing the oxidation of L-tyrosine to L-DOPA and subsequent steps in the melanin biosynthetic pathway

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability may be affected by factors such as pH, temperature, and exposure to light. Over time, this compound may undergo degradation, leading to a decrease in its inhibitory activity against tyrosinase Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in the context of melanin production and pigmentation

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to effectively inhibit tyrosinase activity and reduce melanin production without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cytotoxicity and adverse effects on cellular function. Threshold effects have been observed, where the compound’s inhibitory activity plateaus at a certain concentration, beyond which no further increase in inhibition is observed. It is important to determine the optimal dosage of this compound to achieve the desired effects while minimizing toxicity in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to melanin biosynthesis. The compound interacts with enzymes such as tyrosinase, which catalyzes the oxidation of L-tyrosine to L-DOPA, a key step in the melanin biosynthetic pathway Additionally, this compound may affect other metabolic pathways by modulating the activity of enzymes and altering the levels of metabolites involved in these pathways

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound may interact with binding proteins that influence its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues may also be affected by factors such as blood flow, tissue permeability, and binding to extracellular matrix components.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound is likely to be localized in cellular compartments where tyrosinase and other target enzymes are present, such as the melanosomes in melanocytes . The localization of this compound may be influenced by targeting signals or post-translational modifications that direct it to specific organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

3,5-dihydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c8-9-7(12)4-1-5(10)3-6(11)2-4/h1-3,10-11H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBLNCPJAVARBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342972
Record name 3,5-Dihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7732-32-3
Record name 3,5-Dihydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7732-32-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the typical structural feature of compounds derived from 3,5-Dihydroxybenzohydrazide?

A1: Compounds derived from this compound often adopt a Schiff base structure. This structure arises from the reaction of the hydrazide group with an aldehyde, forming a characteristic C=N double bond. [, , , , , ]

Q2: How significant is the role of hydrogen bonding in the crystal structures of these compounds?

A2: Hydrogen bonding plays a crucial role in the crystal packing of these compounds. Studies show various types of hydrogen bonds, including O–H⋯O, N–H⋯O, and intramolecular O–H⋯N interactions. These interactions contribute to the formation of diverse supramolecular architectures, ranging from corrugated sheets to three-dimensional networks. [, , , , ]

Q3: Can you provide an example of how solvent molecules influence the crystal structure?

A3: In the case of N′-(2-Bromo-5-hydroxy-4-methoxybenzylidene)-3,5-dihydroxybenzohydrazide methanol monosolvate, methanol molecules actively participate in the hydrogen bonding network. They bridge adjacent molecules, influencing the overall three-dimensional arrangement within the crystal lattice. []

Q4: How does the substitution pattern on the benzene ring affect the compound's structure?

A4: The nature and position of substituents on the benzene rings can influence the dihedral angle between them. For instance, in N′-(3,4-Dimethoxybenzylidene)-3,5-dihydroxybenzohydrazide methanol monosolvate, the dihedral angle is 17.1°, while in (E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate, it is 8.5°. This difference highlights the impact of substituents on the molecule's overall conformation. [, ]

Q5: Has this compound shown any promising biological activities?

A5: A study on N'-(5-nitro-2-hydroxybenzylidene)-3, 5-dihydroxybenzohydrazide, a this compound derivative, revealed moderate antibacterial activity, suggesting its potential for further development as a plant growth hormone. []

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